Isomenthone

Catalog No.
S3722916
CAS No.
36977-92-1
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isomenthone

CAS Number

36977-92-1

Product Name

Isomenthone

IUPAC Name

(2S,5S)-5-methyl-2-propan-2-ylcyclohexan-1-one

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9-/m0/s1

InChI Key

NFLGAXVYCFJBMK-IUCAKERBSA-N

SMILES

CC1CCC(C(=O)C1)C(C)C

Solubility

0.00 M

Canonical SMILES

CC1CCC(C(=O)C1)C(C)C

Isomeric SMILES

C[C@H]1CC[C@H](C(=O)C1)C(C)C

Description

The exact mass of the compound Isomenthone is 154.135765193 g/mol and the complexity rating of the compound is 149. The solubility of this chemical has been described as 0.00 M. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Isomenthone is a monoterpenoid compound with the molecular formula C10H18OC_{10}H_{18}O and a molecular weight of approximately 154.25 g/mol. It is categorized as a ketone, specifically a menthone derivative, and exists in two diastereomeric forms due to its two asymmetric carbon centers. The compound is characterized by its unique structure, which includes a cyclohexanone ring with methyl and isopropyl groups positioned at the 1 and 4 positions, respectively. Isomenthone can be found in nature, particularly in essential oils of various plants, contributing to their aromatic properties .

Typical of ketones. One significant reaction is the acid-catalyzed isomerization of menthone to isomenthone, which can occur under specific conditions using ion-exchange resins as catalysts . Additionally, hydrogenation reactions can convert isomenthone into menthol or other derivatives, depending on the reaction conditions such as pressure and temperature .

The metabolic pathways of isomenthone involve its reduction to menthol and conjugation with glucuronic acid, which facilitates excretion via urine .

Isomenthone exhibits various biological activities that have been studied for potential therapeutic applications. It has been noted for its low acute toxicity, with an oral median lethal dose (LD50) greater than 2000 mg/kg in rat studies, suggesting a favorable safety profile . Furthermore, it has demonstrated no sensitization reactions in human tests at concentrations up to 8%, indicating minimal allergenic potential .

In terms of pharmacological effects, some studies suggest that isomenthone may possess antimicrobial properties, although more research is needed to fully elucidate its biological mechanisms and therapeutic potential .

Isomenthone can be synthesized through several methods:

  • Isomerization of Menthone: The most common laboratory method involves the acid-catalyzed conversion of menthone to isomenthone using ion-exchange resins as catalysts. This process allows for the selective formation of isomenthone from its precursor .
  • Hydrogenation Reactions: Isomenthone can also be produced via hydrogenation processes where specific conditions are maintained to favor the formation of this compound from other menthone derivatives .
  • Extraction from Natural Sources: Isomenthone can be isolated from essential oils derived from plants where it occurs naturally, although this method may not yield high purity levels compared to synthetic methods.

Isomenthone finds applications in various industries due to its pleasant odor and flavor profile:

  • Flavoring Agent: It is used in food products as a flavor enhancer due to its minty aroma.
  • Fragrance Industry: Isomenthone serves as an ingredient in perfumes and cosmetics, contributing to their scent profiles.
  • Pharmaceuticals: Its potential therapeutic properties make it a candidate for further research in drug development.

Isomenthone shares structural similarities with several other compounds within the menthane family. Here are some notable comparisons:

CompoundMolecular FormulaKey Characteristics
MenthoneC10H18OC_{10}H_{18}OCommonly found in mint oils; used as a flavoring agent.
NeomentholC10H20OC_{10}H_{20}OA hydrogenated derivative of menthone; known for its cooling effect.
MentholC10H20OC_{10}H_{20}OWidely used for its cooling sensation; derived from menthone or isomenthone.
CarvoneC10H14OC_{10}H_{14}OHas a distinct caraway scent; used in flavoring and fragrances.

Uniqueness of Isomenthone: Isomenthone's unique configuration (cis-configuration) differentiates it from menthone (trans-configuration), leading to distinct olfactory properties and potential variations in biological activity. Its specific applications in flavoring and fragrance further highlight its significance within the terpenoid family.

Physical Description

colourless slightly oily liquid with a peppermint odour

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Boiling Point

205.00 to 208.00 °C. @ 760.00 mm Hg

Heavy Atom Count

11

Density

0.895-0.925

UNII

9WZ3E2G6CL
11T7AFM2DS

Wikipedia

(-)-isomenthone

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5R)-rel-: ACTIVE

Dates

Modify: 2023-07-27

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